

# Monitoring ODM-203 Efficacy in Real-Time: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**ODM-203** is a potent, orally available inhibitor targeting both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Its dual mechanism of action, inhibiting tumor cell proliferation and angiogenesis, makes it a promising therapeutic agent for a range of solid tumors harboring FGFR alterations or exhibiting dependence on VEGFR-mediated angiogenesis.[2][3] Real-time monitoring of **ODM-203** efficacy is crucial for optimizing dosing, predicting patient response, and understanding mechanisms of resistance. These application notes provide detailed protocols for monitoring the pharmacodynamic effects of **ODM-203** using both tissue-based and non-invasive liquid biopsy approaches.

### **Mechanism of Action and Signaling Pathways**

**ODM-203** exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of FGFRs (FGFR1, 2, 3, and 4) and VEGFRs (VEGFR1, 2, and 3).[3] This blockade disrupts downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways for FGFR, and the PLCy-PKC-MAPK and PI3K-AKT pathways for VEGFR, ultimately leading to decreased cell proliferation, survival, and angiogenesis.[2][3]





ODM-203 Mechanism of Action

Click to download full resolution via product page

Caption: ODM-203 inhibits both FGFR and VEGFR signaling pathways.

### **Quantitative Data Summary**

The following tables summarize key quantitative data for **ODM-203** from preclinical studies. This data provides a baseline for expected inhibitory concentrations and anti-tumor activity.

Table 1: In Vitro Inhibitory Activity of ODM-203



| Target                                 | IC50 (nmol/L) | Assay Type                  | Reference |  |
|----------------------------------------|---------------|-----------------------------|-----------|--|
| FGFR1                                  | 11            | Recombinant Kinase<br>Assay | [4]       |  |
| FGFR2                                  | 16            | Recombinant Kinase<br>Assay |           |  |
| FGFR3                                  | 6             | Recombinant Kinase<br>Assay |           |  |
| FGFR4                                  | 35            | Recombinant Kinase<br>Assay | [4]       |  |
| VEGFR1                                 | 26            | Recombinant Kinase<br>Assay | ase [4]   |  |
| VEGFR2                                 | 9             | Recombinant Kinase<br>Assay | [4]       |  |
| VEGFR3                                 | 5             | Recombinant Kinase<br>Assay | [4]       |  |
| pFRS2 (Tyr196) -<br>SNU16 cells        | 59            | Cellular Assay              | [5]       |  |
| pFRS2 (Tyr196) -<br>H1581 cells        | 93            | Cellular Assay              | [5]       |  |
| pFRS2 (Tyr196) - RT4<br>cells          | 89            | Cellular Assay              | [5]       |  |
| Cell Proliferation<br>(FGFR-dependent) | 50-150        | Cellular Assay              | [6][7]    |  |
| VEGF-induced Tube<br>Formation         | 33            | Cellular Assay              | [6][7]    |  |

Table 2: In Vivo Anti-Tumor Efficacy of **ODM-203** 



| Xenograft<br>Model        | Dose<br>(mg/kg/day) | Treatment<br>Duration | Tumor Growth<br>Inhibition (%)                            | Reference |
|---------------------------|---------------------|-----------------------|-----------------------------------------------------------|-----------|
| RT4 (FGFR3-<br>dependent) | 20                  | 21 days               | 37                                                        | [4]       |
| RT4 (FGFR3-<br>dependent) | 40                  | 21 days               | 92                                                        | [4]       |
| SNU16 (FGFR2-dependent)   | 30                  | 12 days               | 75                                                        | [8]       |
| Renca<br>(Angiogenic)     | 7, 20, 40           | 21 days               | Dose-dependent reduction in tumor weight and lung nodules | [8]       |

# **Experimental Protocols Pharmacodynamic Monitoring in Tumor Tissue**

This protocol describes the detection of activated FGFR in formalin-fixed, paraffin-embedded (FFPE) tumor tissue, a direct target of **ODM-203**. A decrease in pFGFR staining intensity following treatment indicates target engagement.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phospho-FGFR1 (Tyr653, Tyr654) Polyclonal Antibody (44-1140G) [thermofisher.com]
- 2. Plasma Cytokine and Angiogenic Factor Profiling Identifies Markers Associated with Tumor Shrinkage in Early-Stage Non-Small Cell Lung Cancer Patients Treated with Pazopanib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phospho-FGFR Pan (Tyr653, Tyr654) Polyclonal Antibody (PA5-105938) [thermofisher.com]
- 7. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Monitoring ODM-203 Efficacy in Real-Time: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609718#monitoring-odm-203-efficacy-in-real-time]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com